2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is a complex organic compound that features a morpholine ring, a triazine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol typically involves multiple steps. One common method involves the reaction of 4-morpholine with 6-propyl-1,3,5-triazine-2-amine under controlled conditions to form the intermediate product. This intermediate is then reacted with 1-phenyl-1,3-propanediol in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Triazine Derivatives: Compounds with a triazine ring, such as melamine.
Phenylpropanolamines: Compounds with a phenyl group and a propanolamine moiety.
Uniqueness
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is unique due to its combination of morpholine, triazine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
127374-86-1 |
---|---|
Molekularformel |
C19H27N5O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C19H27N5O3/c1-2-6-16-21-18(23-19(22-16)24-9-11-27-12-10-24)20-15(13-25)17(26)14-7-4-3-5-8-14/h3-5,7-8,15,17,25-26H,2,6,9-13H2,1H3,(H,20,21,22,23) |
InChI-Schlüssel |
GWVLAYVFOMAEKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.